molecular formula C27H34O8 B3039184 Thailandolide B CAS No. 944726-62-9

Thailandolide B

Cat. No.: B3039184
CAS No.: 944726-62-9
M. Wt: 486.6 g/mol
InChI Key: WBVYOHUPTWNRJD-ZLQXHUGPSA-N
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Description

Thailandolide B is a diterpene lactone compound isolated from the marine-sponge associated fungus Talaromyces trachyspermus. It is known for its unique structure and significant biological activities, including its potential as an insecticidal compound .

Scientific Research Applications

Thailandolide B has several scientific research applications, including:

Safety and Hazards

The safety data sheet for Thailandolide B indicates that it should be used only for research purposes . As with all chemicals, it should be handled with care to avoid exposure and contamination.

Future Directions

While there is limited information available on the future directions of Thailandolide B research, the compound’s unique structure and properties make it a promising subject for further study. For instance, its structural similarity to other bioactive compounds suggests potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

It has been primarily explored for its ability to modulate biological pathways through specific molecular interactions .

Mode of Action

Thailandolide B’s mode of action involves the disruption of cellular processes such as signaling pathways and protein synthesis in microorganisms . This interaction with its targets leads to changes in the cellular processes, affecting the overall functioning of the cells.

Biochemical Pathways

This compound affects the lipid droplet formation in mouse macrophages . By inhibiting this process, it can influence the storage and metabolism of lipids within the cells. This disruption can have downstream effects on various cellular functions, including energy production and cell signaling.

Pharmacokinetics

Its solubility in ethanol, methanol, and dmso suggests that it may have good bioavailability, as these solvents can facilitate its absorption and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of lipid droplet formation in mouse macrophages . This can lead to changes in lipid metabolism within the cells, potentially affecting various cellular functions and overall cell health.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in ethanol, methanol, and DMSO suggests that the presence of these solvents can enhance its action. Additionally, it is recommended to store this compound at -20°C , indicating that low temperatures can help maintain its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Thailandolide B plays a significant role in biochemical reactions, particularly in inhibiting lipid droplet formation in macrophages . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, thereby reducing lipid accumulation within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition of their catalytic activity.

Cellular Effects

This compound exerts notable effects on various types of cells and cellular processes. In macrophages, it has been observed to inhibit lipid droplet formation, which is crucial for understanding its potential therapeutic applications . Additionally, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can downregulate the expression of genes involved in lipid synthesis, thereby reducing lipid accumulation within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes involved in lipid metabolism, inhibiting their activity and preventing lipid accumulation . Additionally, it can modulate gene expression by interacting with transcription factors, leading to the downregulation of genes involved in lipid synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, such as at -20°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits lipid droplet formation without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity or disruption of normal cellular functions. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes and cofactors that play a role in lipid synthesis and degradation . By inhibiting key enzymes in these pathways, this compound reduces lipid accumulation within cells. Additionally, it can affect metabolic flux and metabolite levels, leading to changes in cellular lipid content.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects . The compound’s distribution within tissues is influenced by its solubility and binding affinity to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to lipid droplets and other organelles involved in lipid metabolism . Post-translational modifications and targeting signals may play a role in directing this compound to these compartments, ensuring its effective inhibition of lipid droplet formation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thailandolide B is typically isolated from the culture of Talaromyces trachyspermus. The isolation process involves fermentation of the fungus, followed by extraction and purification using chromatographic techniques

Industrial Production Methods: Industrial production of this compound would likely follow similar fermentation and extraction processes as those used in laboratory settings. Scaling up the fermentation process and optimizing extraction techniques would be crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions: Thailandolide B can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of functional groups within the molecule, leading to the formation of derivatives with different activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various reagents depending on the functional group being substituted, such as halogens or alkyl groups.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Comparison with Similar Compounds

Uniqueness: Thailandolide B is unique due to its specific structure and the presence of certain functional groups that confer distinct biological activities. Its stereoisomerism and specific molecular configuration differentiate it from other similar compounds .

Properties

IUPAC Name

[(1R,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-3(12),4(9),10-trien-5-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O8/c1-12-23(34-13(2)28)21-14-9-18-26(5)8-7-19(30)25(3,4)17(26)11-20(31)27(18,6)35-16(14)10-15(29)22(21)24(32)33-12/h10,12,17-18,20,23,29,31H,7-9,11H2,1-6H3/t12-,17+,18-,20+,23+,26+,27-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVYOHUPTWNRJD-ZLQXHUGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C(=CC3=C2CC4C5(CCC(=O)C(C5CC(C4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C2=C(C(=CC3=C2C[C@@H]4[C@]5(CCC(=O)C([C@@H]5C[C@@H]([C@@]4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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